(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid
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Overview
Description
(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid is a heterocyclic compound that contains both a benzofuran and a pyrazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid typically involves the formation of the benzofuran and pyrazole ring systems followed by the introduction of the boronic acid group. One common synthetic route starts with the preparation of the benzofuran ring through cyclization reactions. The pyrazole ring can be introduced via cycloaddition reactions involving hydrazines and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization and coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea[][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinones, while reduction reactions produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly valuable in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its activity in Suzuki-Miyaura coupling reactions. Additionally, the compound’s heterocyclic structure allows it to engage in π-π stacking and hydrogen bonding interactions with biological macromolecules, influencing its pharmacological properties[4][4].
Comparison with Similar Compounds
Similar Compounds
- (3-bromo-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid
- (3-iodo-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid
- (3-fluoro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid
Uniqueness
(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid is unique due to the presence of the chlorine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C9H6BClN2O3 |
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Molecular Weight |
236.42 g/mol |
IUPAC Name |
(3-chloro-2H-[1]benzofuro[3,2-c]pyrazol-5-yl)boronic acid |
InChI |
InChI=1S/C9H6BClN2O3/c11-9-8-6(12-13-9)4-2-1-3-5(10(14)15)7(4)16-8/h1-3,14-15H,(H,12,13) |
InChI Key |
URIFWDPSOUOGRZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=NNC(=C3O2)Cl)(O)O |
Origin of Product |
United States |
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